(2.2)Metacyclophane
Overview
Description
(2]hexadeca-1(15),4,6,8(16),11,13-hexaene, is a cyclic polyaromatic hydrocarbon. It consists of two benzene rings connected by two methylene bridges, forming a unique three-dimensional structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2.2)Metacyclophane typically involves the reaction of phenyllithium with m-xylene dibromide . This reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then cyclized to form the final product. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (2.2)Metacyclophane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions typically yield dihydro or tetrahydro derivatives.
Substitution: Halogenation reactions, such as bromination and iodination, can introduce halogen atoms into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenation can be achieved using halogens (e.g., bromine, iodine) in the presence of catalysts like iron.
Major Products: The major products formed from these reactions include various substituted derivatives, such as halogenated metacyclophanes and reduced forms like dihydropyrene .
Scientific Research Applications
(2.2)Metacyclophane has several applications in scientific research:
Chemistry: It serves as a model compound for studying transannular interactions and aromaticity.
Biology: Its unique structure makes it a potential candidate for studying molecular recognition and binding interactions.
Medicine: Research is ongoing to explore its potential as a scaffold for drug development.
Industry: It is used in the development of advanced materials, such as molecular tweezers and sensors.
Mechanism of Action
The mechanism of action of (2.2)Metacyclophane involves its ability to undergo various chemical transformations. Its unique three-dimensional structure allows for interactions with other molecules, leading to the formation of complexes and adducts. These interactions are often mediated by π-π stacking and van der Waals forces .
Comparison with Similar Compounds
[2.2]Paracyclophane: Similar in structure but with para-substituted benzene rings.
[3.3]Metacyclophane: Contains three benzene rings connected by methylene bridges.
Calixarenes: Cyclic compounds with multiple aromatic rings linked by methylene groups.
Uniqueness: (2.2)Metacyclophane is unique due to its specific arrangement of benzene rings and methylene bridges, which imparts distinct chemical and physical properties. Its ability to form stable complexes and undergo various chemical reactions makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
tricyclo[9.3.1.14,8]hexadeca-1(15),4(16),5,7,11,13-hexaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-3-13-7-9-15-5-2-6-16(12-15)10-8-14(4-1)11-13/h1-6,11-12H,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COTONUHLIMVDNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=CC=C2)CCC3=CC=CC1=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177765 | |
Record name | (2.2)Metacyclophane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2319-97-3 | |
Record name | (2.2)Metacyclophane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002319973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Di-m-xylylene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106252 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2.2)Metacyclophane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2.2)METACYCLOPHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L50998TFS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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